S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
Description
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate is a structurally complex organic compound characterized by a benzene ring substituted with a benzoxazole moiety at the 4-position and a carbothioate ester group at the 1-position.
Properties
CAS No. |
62572-77-4 |
|---|---|
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
S-phenyl 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C20H13NO2S/c22-20(24-16-6-2-1-3-7-16)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)23-19/h1-13H |
InChI Key |
MQDDPMUUXPQKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The reaction conditions are generally mild, making the process efficient and yielding high-purity products.
Industrial Production Methods
Industrial production of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are common, involving reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its ability to absorb UV light and generate free radicals, which initiate polymerization reactions. This property makes it an effective photoinitiator in UV-curing processes . Additionally, its interaction with biological targets such as tyrosinase involves binding to the enzyme’s active site, inhibiting its activity and thus reducing melanin production .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions can be highlighted through comparisons with related benzoate and heterocyclic derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations
Functional Group Impact: The thioester group in this compound increases its electrophilicity compared to phenyl benzoate (CAS 93-99-2) and methyl benzoate (CAS 93-58-3), which contain oxygen-based esters. This makes the thioester more reactive in nucleophilic substitution reactions .
Structural Complexity :
- Compared to aliphatic benzoates (e.g., isopropyl benzoate, CAS 939-48-0), the compound’s rigid benzoxazole-thioester architecture may enhance thermal stability and binding affinity in supramolecular systems.
Biological and Material Applications :
- While phenyl benzoate derivatives are commonly used in industrial applications (e.g., fragrances), this compound’s heterocyclic-thioester hybrid structure aligns with recent trends in designing photoactive materials and enzyme inhibitors .
Research Findings and Limitations
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